3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid
CAS No.: 122731-59-3
Cat. No.: VC21353903
Molecular Formula: C15H15I3N2O7
Molecular Weight: 716 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid - 122731-59-3](/images/no_structure.jpg)
CAS No. | 122731-59-3 |
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Molecular Formula | C15H15I3N2O7 |
Molecular Weight | 716 g/mol |
IUPAC Name | 3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid |
Standard InChI | InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25) |
Standard InChI Key | ZNLVMZLCIIIYPV-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C |
Canonical SMILES | CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C |
Appearance | Off-White to Light Yellow Solid |
Chemical Identity and Properties
3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is a complex organic molecule with the CAS number 122731-59-3. It is also known by several synonyms, including rac-5-amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid . The compound possesses a molecular formula of C15H15I3N2O7 and a molecular weight of 716 g/mol . Its structure features a benzene ring with three iodine atoms at positions 2, 4, and 6, an amino group at position 5, a carbonyl-linked 2,3-bis(acetyloxy)propyl group, and a carboxylic acid functionality .
The compound has notable structural characteristics that influence its properties and reactivity. The presence of three iodine atoms in the benzene ring significantly enhances its radiopacity, making it highly effective at absorbing X-rays . Additionally, the inclusion of functional groups such as amino and carboxyl groups contributes to its chemical versatility, allowing for various modifications to tailor its properties for specific applications.
Physical and Chemical Properties
The compound typically appears as an off-white to light yellow solid with a purity exceeding 95% in commercial preparations. Below is a comprehensive table of the compound's properties:
Property | Value |
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CAS Number | 122731-59-3 |
Molecular Formula | C15H15I3N2O7 |
Molecular Weight | 716 g/mol |
IUPAC Name | 3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid |
Standard InChI | InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25) |
Standard InChIKey | ZNLVMZLCIIIYPV-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C |
Appearance | Off-White to Light Yellow Solid |
Purity | > 95% |
Structural Characteristics and Reactivity
Iodine-Shielding Effect
A significant characteristic of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is the iodine-shielding effect. This phenomenon occurs due to the steric hindrance created by the three iodine atoms at positions 2, 4, and 6 of the benzene ring . The effect is particularly notable in the reactivity of the carboxylic acid group, which adopts an almost perpendicular dihedral angle to the phenyl ring, as revealed by conformer search calculations .
Mechanisms of Action and Applications
X-ray Absorption Properties
The primary mechanism of action of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid involves the interaction of its iodine atoms with X-rays, resulting in a high degree of X-ray absorption . This property is crucial for applications requiring visualization under X-ray imaging.
The compound's three iodine atoms significantly enhance its radiopacity, making it valuable in non-medical research areas focused on the development and testing of radiopaque materials . This property is particularly useful in material science experiments and engineering tests where understanding the internal composition and faults within materials is essential .
Research Applications
While structurally similar to substances used in medical imaging, 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is primarily used in purely research-based, non-clinical settings. Its applications include:
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Development of new contrast agents for industrial radiography
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Development of advanced composite materials requiring precise, non-destructive internal examination
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Chemical modification studies to enhance or tailor properties for specific research needs
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Studies of the iodine-shielding effect and its impact on chemical reactivity
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Development of selective deprotection strategies in complex organic synthesis
The compound's chemical versatility, conferred by its multiple functional groups, makes it adaptable for various technical and scientific advancements .
Synthesis and Chemical Modifications
Synthesis Approaches
The synthesis of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid can be approached through several routes, often starting from simpler triiodobenzoic acid derivatives. One potential synthetic pathway involves the following steps:
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Starting with 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA)
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Protection of the carboxylic acid groups through esterification
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Isocyanation of the 5-amino group to form an isocyanate intermediate
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Addition reaction with 2,3-bis(acetyloxy)propylamine
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Selective deprotection if necessary
The research literature indicates that related compounds have been synthesized using sodium dichloroiodate treatment at 75-85°C for 5 hours, with yields around 90% .
Chemical Modifications and Derivatives
The compound can undergo various chemical modifications, particularly at its functional groups:
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Esterification: The carboxylic acid group can be converted to esters, though this may be hindered by the iodine-shielding effect.
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Amidation: The carboxylic acid can form amide bonds with various amines.
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Functionalization of the amino group: The 5-amino group can be modified through acylation, alkylation, or conversion to an isocyanate.
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Hydrolysis of acetoxy groups: The acetoxy groups can be selectively hydrolyzed under mild alkaline conditions.
Studies have shown that when diethyl esters are introduced at the 1,3-positions of related compounds, they exhibit resistance to alkaline hydrolysis due to the steric hindrance created by the 2,4,6-iodine atoms. Conversely, certain ester groups, such as acetoxyethyl esters, can be selectively hydrolyzed under alkaline conditions .
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 1.3966 mL | 6.9832 mL | 13.9665 mL |
5 mM | 0.2793 mL | 1.3966 mL | 2.7933 mL |
10 mM | 0.1397 mL | 0.6983 mL | 1.3966 mL |
When preparing stock solutions, it is advisable to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, the solution should be stored in separate packages to prevent product degradation caused by repeated freezing and thawing .
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